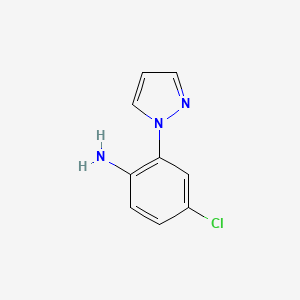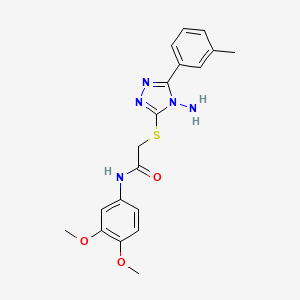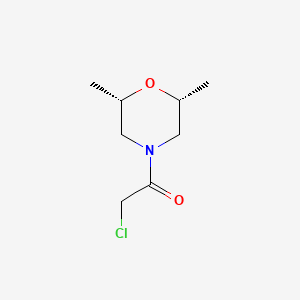
3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 . It is used in proteomics research .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with various methods reported . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, is in high demand .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), a chlorine atom, and a methyl group (-CH3), attached to the pyridazine ring .Chemical Reactions Analysis
3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine can undergo various chemical reactions. For instance, it can participate in nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides, yielding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis
3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Agrochemicals
CMP derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethyl group in these compounds is particularly effective in controlling pests. For instance, Fluazifop-butyl, a derivative of CMP, was one of the first to be introduced to the market. Since then, over 20 new CMP-containing agrochemicals have been developed .
Pharmaceuticals
In the pharmaceutical sector, CMP derivatives have been incorporated into several drugs. Their unique physicochemical properties contribute to the biological activity of these compounds. Currently, five pharmaceutical products containing CMP moieties have been approved, and numerous others are in clinical trials .
Veterinary Medicine
Similar to human pharmaceuticals, CMP derivatives are also utilized in veterinary medicine. Two veterinary products containing CMP structures have received market approval. These compounds are used due to their effectiveness and the unique characteristics they confer to the medicines .
Chemical Synthesis Intermediates
CMP and its derivatives act as intermediates in the synthesis of complex molecules. Their unique reactivity due to the fluorine atoms makes them valuable in constructing diverse chemical structures, which are then used in further synthetic applications .
Functional Materials
The incorporation of CMP derivatives in functional materials is an emerging field. The trifluoromethyl group can impart desirable properties such as increased stability and reactivity, which are beneficial in material sciences .
Biological Studies
CMP derivatives are used in biological studies to understand the role of fluorinated compounds in biological systems. Their interaction with various enzymes and receptors can provide insights into the development of new therapeutic agents .
Environmental Science
In environmental science, CMP derivatives can be used to study the impact of fluorinated compounds on ecosystems. Their stability and persistence in the environment make them suitable markers for tracking pollution and studying degradation processes .
Analytical Chemistry
CMP derivatives are also valuable in analytical chemistry, where they are used as standards or reagents in various analytical techniques. Their distinct chemical properties allow for precise measurements and analyses .
Safety and Hazards
3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Irrit. 2 . This means it is toxic if swallowed, causes skin irritation, and causes serious eye irritation .
Direcciones Futuras
The future of 3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine and other trifluoromethylpyridines looks promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
3-chloro-4-methyl-6-(trifluoromethyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c1-3-2-4(6(8,9)10)11-12-5(3)7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCBRCZEQQLLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methyl-6-(trifluoromethyl)pyridazine | |
CAS RN |
1936664-22-0 |
Source


|
| Record name | 3-chloro-4-methyl-6-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)
![2,4-dichloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2789989.png)



![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2789999.png)
![2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2790003.png)
![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790007.png)
![4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2790008.png)

![Methyl 2-(bromomethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2790010.png)